

PFI-1 co-crystal structure BRD4 binding site

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Compound Focus: Pfi-1

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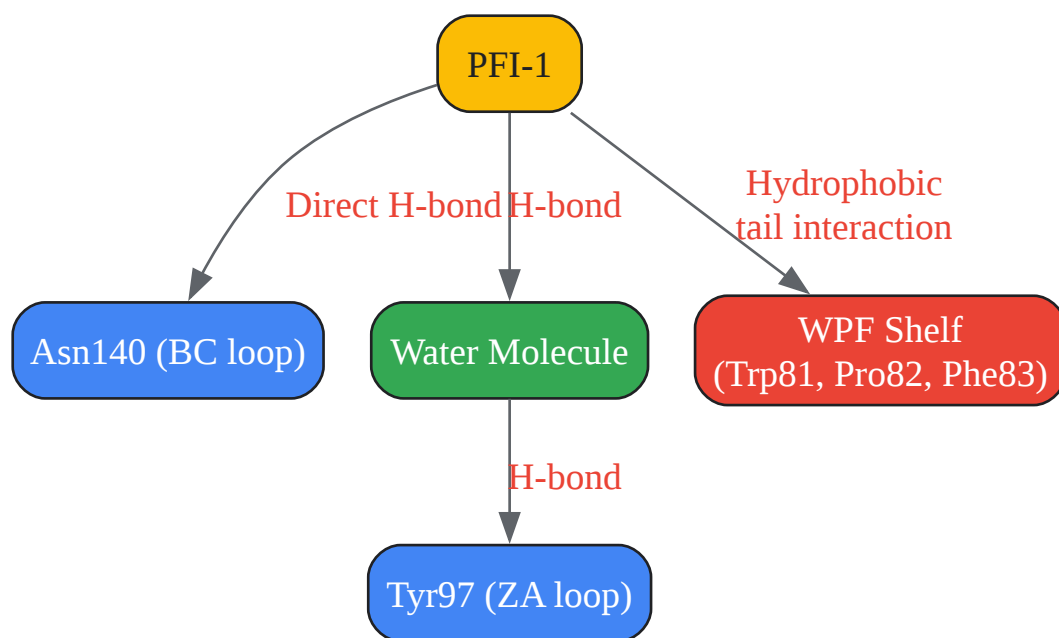
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Co-Crystal Structure and Binding Mode

The atomic-level interaction between **PFI-1** and the first bromodomain of human BRD4 (BRD4-BD1) is detailed in the **PDB entry 4E96** [1].

- **Ligand Identity:** The bound inhibitor is **PFI-1**, identified as 0NS in the structure [1].
- **Key Interaction:** **PFI-1** functions as an **acetyl-lysine (Kac) mimetic** [2] [3]. It occupies the acetylated lysine recognition site, directly competing with histone binding.
- **Critical Hydrogen Bonds:** The binding is stabilized by hydrogen bonds that mimic those used by native acetylated histones [4]:
 - The oxygen atom of the inhibitor's acetyl-mimicking group forms a hydrogen bond with the side chain of **Asn140** on the BC loop of BRD4.
 - A water-mediated hydrogen bond connects the inhibitor to the conserved **Tyr97** on the ZA loop.
- **Hydrophobic Interactions:** A lipophilic group on **PFI-1** extends into the deep hydrophobic cavity of the binding site, interacting with the **WPF shelf** (formed by residues Trp81, Pro82, and Phe83) [4].

The diagram below illustrates these key interactions within the BRD4 binding site.



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Quantitative Binding and Selectivity Data

PFI-1 exhibits potent and selective binding to BET family bromodomains, supported by the following experimental data.

Table 1: Binding Affinity of PFI-1 for BET Bromodomains

Protein Target	Assay Type	Affinity / Potency (nM)	Citation
BRD4-BD1	Isothermal Titration Calorimetry (KD)	47.4 ± 2.5	[2]
BRD4-BD2	Isothermal Titration Calorimetry (KD)	194.9 ± 6	[2]
BRD4-BD1	ALPHA Screen (IC50)	220	[2]
BRD2 (2nd BD)	ALPHA Screen (IC50)	98	[2]

Table 2: Selectivity Profile of PFI-1 (Thermal Shift Assay) The following table shows the change in melting temperature (ΔT_m) of various bromodomains in the presence of 10 μ M **PFI-1**, indicating binding

stability [5].

Bromodomain Target	ΔT_m (°C) @ 10 μ M PFI-1
BRD4 (BD1)	+6.5
BRD2 (BD1)	+4.6
BRD3 (BD1)	+5.2
BRDT (BD1)	+2.1
CREBBP	+2.7
BAZ2B	+0.3
PCAF	+0.8

PFI-1 demonstrates **>350-fold selectivity** for BET bromodomains over non-BET family members like CREBBP, and showed less than 20% inhibition at 1 μ M against a panel of 50 kinases [5].

Key Experimental Protocols

The quantitative data on **PFI-1** is generated through several key biophysical and biochemical methods.

1. X-ray Crystallography (for Co-crystal Structure) [1]

- **Purpose:** Determine the 3D atomic structure of the BRD4-BD1/**PFI-1** complex.
- **Method:** The complex was crystallized, and its structure was solved using X-ray diffraction at a resolution of **1.92 Å**.
- **Software Used:** Structures were typically solved and refined using programs like PHASER for phasing and REFMAC for refinement.

2. Isothermal Titration Calorimetry (ITC) [2] [5]

- **Purpose:** Directly measure the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction.

- **Method:** A solution of BRD4 bromodomain is titrated into a cell containing the **PFI-1** inhibitor (or vice versa). The heat released or absorbed with each injection is measured precisely.
- **Buffer:** 50 mM HEPES pH 7.4, 150 mM NaCl.
- **Data Analysis:** The heat flow data is fitted using a model (e.g., one binding site model) in software like MicroCal Origin to extract thermodynamic parameters.

3. ALPHA (Amplified Luminescent Proximity Homogeneous Assay) Screen [2] [5]

- **Purpose:** Measure the ability of **PFI-1** to disrupt the interaction between BRD4 and an acetylated histone peptide in a high-throughput format (IC50).
- **Method:**
 - His-tagged BRD4, biotinylated tetra-acetylated histone H4 peptide, and **PFI-1** are mixed.
 - Streptavidin-coated donor beads and nickel chelate acceptor beads are added.
 - If BRD4 and the peptide interact, beads are brought close, causing a luminescent signal.
 - **PFI-1** disrupts the interaction, reducing the signal.
- **Buffer:** 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4.

Performance in Disease Models

PFI-1 demonstrates therapeutic potential in preclinical models by disrupting BRD4-driven oncogenic transcription.

- **Anti-proliferative Effects:** In leukemic cell lines, **PFI-1** inhibits cell growth, induces **G1 cell cycle arrest**, promotes **apoptosis**, and impairs clonogenic growth [2] [3].
- **Downregulation of Oncogenes:** Treatment with **PFI-1** leads to significant **downregulation of MYC expression** and **Aurora B kinase**, disrupting critical cancer growth pathways [2] [3].
- **In Vivo & Other Models:** **PFI-1** and similar BET inhibitors show efficacy in models of **follicular lymphoma** [6], **psoriasis** [7], and **acute myeloid leukemia (AML)** [8], often by impeding proliferation and inducing apoptosis.

Key Points for Comparison

When comparing **PFI-1** to other BET inhibitors like JQ1 or I-BET151, consider these characteristics:

- **Chemical Probe:** **PFI-1** is a highly selective dihydroquinazoline-2-one inhibitor used primarily for target validation in research [2] [3] [5].
- **Binding Mode:** Serves as an acetyl-lysine mimetic, competitively occupying the histone binding pocket in BRD4-BD1 [2] [4].

- **Selectivity Profile:** Pan-BET family inhibitor with strong preference for BD1 over BD2, and high selectivity over non-BET bromodomains [2] [5].
- **Therapeutic Potential:** Shows anti-proliferative activity in hematological cancers and inflammatory disease models by downregulating key oncogenes like MYC [2] [6].

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